molecular formula C7H12O3 B12971459 (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate

(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate

Cat. No.: B12971459
M. Wt: 144.17 g/mol
InChI Key: XLPWARQDCQSFMG-UHFFFAOYSA-N
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Description

(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclobutane ring, which is a four-membered ring structure, and possesses both hydroxyl and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.

    Introduction of Functional Groups: Hydroxyl and ester groups can be introduced through various organic reactions such as hydroboration-oxidation and esterification.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Catalysts and specific reaction conditions are often employed to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: HCl (Hydrochloric acid), HBr (Hydrobromic acid).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.

    Metabolic Studies: Used in studies to understand metabolic pathways involving cyclobutane derivatives.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

    Therapeutic Agents: Investigated for its potential therapeutic properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Polymer Synthesis: Employed in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate: A stereoisomer with different spatial arrangement.

    Methyl 2-hydroxycyclobutanecarboxylate: Similar structure but with a methyl ester group.

    Cyclobutanecarboxylic acid: Lacks the hydroxyl and ester groups but shares the cyclobutane ring.

Uniqueness

(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its combination of functional groups and ring strain makes it a valuable compound in various applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3

InChI Key

XLPWARQDCQSFMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC1O

Origin of Product

United States

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